molecular formula C14H17N3O2S B2706625 3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1060944-19-5

3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2706625
CAS No.: 1060944-19-5
M. Wt: 291.37
InChI Key: WWCSDOYMDJIHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with a piperidine-1-carbonyl group at the 6-position and two methyl groups at the 3 and 5 positions

Preparation Methods

The synthesis of 3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid to afford the thieno[2,3-d]pyrimidin-4-one core . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Chemical Reactions Analysis

3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thieno[2,3-d]pyrimidine core can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding dihydro derivatives .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is primarily related to its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been found to inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) . By binding to the active site of these enzymes, the compound disrupts the cell cycle, leading to apoptosis or programmed cell death. Additionally, the compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Comparison with Similar Compounds

3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared to other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . While these compounds share a similar core structure, the presence of different substituents and functional groups can significantly impact their biological activity and chemical properties. For example, thieno[3,2-d]pyrimidine derivatives have been studied for their potential as kinase inhibitors, while thieno[3,4-b]pyridine derivatives have shown promise as antimicrobial agents . The unique combination of the piperidine-1-carbonyl group and the methyl groups in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research.

Properties

IUPAC Name

3,5-dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-10-12(15-8-16(2)13(10)18)20-11(9)14(19)17-6-4-3-5-7-17/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCSDOYMDJIHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.